Cas no 921842-61-7 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide structure
921842-61-7 structure
商品名:N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
CAS番号:921842-61-7
MF:C16H16N2O4
メガワット:300.309244155884
CID:6284479
PubChem ID:40887752

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide
    • AKOS024633515
    • N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
    • F2262-0568
    • 921842-61-7
    • インチ: 1S/C16H16N2O4/c1-16(2)9-22-12-6-5-10(8-11(12)18-15(16)20)17-14(19)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20)
    • InChIKey: VLXITWGXNKCPQO-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC(=CC=2NC(C(C)(C)C1)=O)NC(C1=CC=CO1)=O

計算された属性

  • せいみつぶんしりょう: 300.11100700g/mol
  • どういたいしつりょう: 300.11100700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 451
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 80.6Ų

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2262-0568-1mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2262-0568-3mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2262-0568-10μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2262-0568-30mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2262-0568-5μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2262-0568-5mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2262-0568-15mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2262-0568-2μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2262-0568-2mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2262-0568-20mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide
921842-61-7 90%+
20mg
$148.5 2023-05-16

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide 関連文献

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamideに関する追加情報

Introduction to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide and Its Significance in Modern Chemical Biology

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furancarboxamide (CAS No: 921842-61-7) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzoxazepine class of heterocyclic molecules, which are widely recognized for their diverse pharmacological applications. The benzoxazepine scaffold is particularly interesting because it combines the structural features of both benzene and oxygen-containing heterocycles, making it a versatile platform for drug discovery and development.

The chemical structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furancarboxamide is characterized by a fused ring system consisting of a benzene ring connected to an oxygen atom and an azepine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of a furan moiety at the carboxamide position further enhances its potential as a bioactive compound. Furan derivatives are known for their ability to modulate various biological pathways, including those involved in inflammation, pain perception, and neurodegeneration.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on benzoxazepine derivatives. These compounds have shown promise in preclinical studies as potential treatments for a range of diseases. For instance, certain benzoxazepine analogs have been investigated for their anti-inflammatory properties by targeting specific enzymes and receptors involved in the inflammatory cascade. The amide functional group in N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furancarboxamide suggests that it may exhibit similar bioactivity by interacting with biological targets such as proteases or ion channels.

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furancarboxamide involves a multi-step organic synthesis process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the benzoxazepine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps are then performed to introduce the furan moiety and the carboxamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve the desired molecular architecture with high precision.

The pharmacological profile of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yli)furancarboxamide is currently under investigation in several research laboratories. Preliminary studies have suggested that this compound may possess inhibitory activity against certain enzymes implicated in disease pathogenesis. For example, it has been hypothesized that the benzoxazepine scaffold could interact with specific proteases that play a role in neurodegenerative disorders such as Alzheimer's disease. Additionally, the furan moiety may contribute to its ability to cross the blood-brain barrier, enhancing its potential as a central nervous system therapeutic.

In addition to its pharmacological potential, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-BENZOXAZEPIN-7-yl)furan-carboxamide has applications in chemical biology research as a tool compound for studying enzyme mechanisms and receptor interactions. Its unique structural features make it an attractive candidate for use in high-throughput screening assays aimed at identifying novel drug candidates. By understanding how this compound interacts with biological targets at the molecular level, researchers can gain valuable insights into disease mechanisms and develop more effective therapeutic strategies.

The future prospects for N-(CAS NO: 921842) are promising given its diverse structural features and potential biological activities. As research continues to uncover new therapeutic applications for benzoxazepine derivatives, this compound is likely to play an important role in drug discovery efforts aimed at treating various diseases. Furthermore, advances in synthetic chemistry may enable the development of more efficient synthetic routes, making it easier to produce this compound on an industrial scale for pharmaceutical applications.

In conclusion, N-(CAS NO: 921842) represents a significant advancement in the field of chemical biology due to its unique structural properties and potential biological activities. Its synthesis, pharmacological profile, and applications in research make it a valuable compound for both academic investigations and industrial drug development efforts. As our understanding of its mechanisms of action continues to grow, we can anticipate that this compound will contribute significantly to future therapeutic breakthroughs.

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